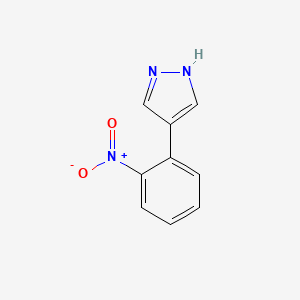

4-(2-nitrophenyl)-1H-pyrazole

説明

The compound “4-(2-nitrophenyl)-1H-pyrazole” likely belongs to a class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

While specific synthesis methods for “4-(2-nitrophenyl)-1H-pyrazole” were not found, similar compounds are often synthesized through reactions involving nitrophenols . For instance, the synthesis of 2-amino-4-methylpyridinium-4-hydroxybenzolate involved the reaction of 4,5-dimethyl-2-nitrophenol with phosgene .Molecular Structure Analysis

The molecular structure of “4-(2-nitrophenyl)-1H-pyrazole” would likely involve a benzene ring with a nitro group and a pyrazole ring. The exact structure would depend on the specific positions of these groups .科学的研究の応用

Nonlinear Optical Applications

The compound can be used in the synthesis of organic nonlinear optical (NLO) single crystals . These crystals are grown by a slow solvent evaporation (SSE) method and belong to a centrosymmetric space group in a monoclinic crystal system . They have applications in optoelectronics devices .

Microfluidic Synthesis

The compound can be used in microfluidic synthesis . Microfluidic systems provide higher control over the growth, nucleation, and reaction conditions compared with traditional large-scale synthetic methods . This makes it a crucial technique for the quick, affordable, and efficient manufacture of organic and organometallic compounds with complicated characteristics and functions .

Insecticide Analysis

The compound can be used in the analysis of various insecticides and pesticides. Techniques have been applied to determine similar compounds in soil and plant tissues.

Synthesis of Poly (oxyethylene) Modified Dextrans

The compound can be used in the synthesis of poly (oxyethylene) modified dextrans . This has potential applications in the field of biotechnology and medicine .

Preparation of Heterobifunctional Cross-linker

The compound can be used to prepare a cleavable, heterobifunctional cross-linker for reversible conjugation of amines to thiol-modified DNA . This has potential applications in the field of molecular biology and genetics .

Safety and Hazards

特性

IUPAC Name |

4-(2-nitrophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-8(9)7-5-10-11-6-7/h1-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKKJSANXASGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNN=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-nitrophenyl)-1H-pyrazole | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421781.png)

![3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2421783.png)

![9-(2-ethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2421789.png)

![3-methyl-4-oxo-N-(4-phenoxyphenyl)-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2421791.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421803.png)